Saturated Butanoic Acid Spacer vs. α,β-Unsaturated Butenoic Acid Spacer: Intrinsic Michael Acceptor Reactivity Comparison
The target compound 172798-49-1 contains a saturated butanoic acid chain (CH2-CH2-CH2-COOH) linking the Michael acceptor to the terminal carboxylate. Its closest comparator, CAS 139200-28-5 (2-Butenoic acid analog), features an α,β-unsaturated butenoic acid spacer (CH2-CH=CH-COOH), which is itself a Michael acceptor. In the Liu & Hanzlik papain inhibition study, the butenoic acid analog (compound 1c) exhibited markedly higher reactivity than predicted by its E-group electron-withdrawing power alone, with k2/Ki values rationalized by a direct carboxylate interaction with active-site His-159 [1]. The saturated spacer in 172798-49-1 eliminates the second Michael acceptor site, reducing non-specific reactivity while preserving the primary α,β-unsaturated amide for targeted cysteine modification. This differential electrophilicity profile is critical for applications requiring reduced off-target alkylation.
| Evidence Dimension | Number of Michael acceptor sites and spacer chain saturation |
|---|---|
| Target Compound Data | 1 Michael acceptor site (phenylpropenoyl α,β-unsaturated amide); saturated CH2-CH2 spacer |
| Comparator Or Baseline | CAS 139200-28-5: 2 Michael acceptor sites (phenylpropenoyl + butenoic acid); unsaturated CH=CH spacer |
| Quantified Difference | Qualitative reduction in electrophilic burden; no direct k2/Ki data available for 172798-49-1 |
| Conditions | Structural comparison; papain inhibition context from Liu & Hanzlik 1992 |
Why This Matters
A single Michael acceptor site reduces the probability of promiscuous covalent binding, which is a key differentiator when selecting tool compounds for target-validation studies where selectivity is paramount.
- [1] Liu S, Hanzlik RP. Structure-activity relationships for inhibition of papain by peptide Michael acceptors. J Med Chem. 1992;35(6):1067-1075. PMID: 1552501. View Source
